molecular formula C21H44NO19P3 B12078186 1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)

1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)

Cat. No.: B12078186
M. Wt: 707.5 g/mol
InChI Key: WTLKSUKYZGKGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt) is a synthetic phosphoinositide phospholipid with two hexanoyl (C6:0) acyl chains esterified to the glycerol backbone. The inositol headgroup is phosphorylated at the 3' and 5' positions, distinguishing it from canonical phosphoinositides like PI(4,5)P₂. This compound is provided as an ammonium salt to enhance solubility in aqueous systems and is stored at -20°C to ensure stability . Its purity exceeds 99%, making it suitable for high-precision biochemical and biophysical studies, such as membrane reconstitution experiments or signaling pathway analysis .

Properties

Molecular Formula

C21H44NO19P3

Molecular Weight

707.5 g/mol

IUPAC Name

azane;[2-hexanoyloxy-3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexanoate

InChI

InChI=1S/C21H41O19P3.H3N/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);1H3

InChI Key

WTLKSUKYZGKGDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N

Origin of Product

United States

Preparation Methods

Chromatographic Techniques

Purification is achieved through a combination of normal-phase and ion-exchange chromatography. Silica gel columns with chloroform-methanol-water gradients (e.g., 65:25:4 v/v) effectively separate the target compound from unreacted precursors and byproducts. Final polishing employs size-exclusion chromatography (SEC) or preparative high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD).

Analytical Validation

Rigorous quality control ensures >99% purity, as verified by:

  • HPLC : Reverse-phase C18 columns (4.6 × 250 mm) with acetonitrile-water (containing 0.1% ammonium acetate) gradients.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular weight (observed m/z 741.225 vs. theoretical 741.552).

  • ³¹P NMR : Distinct peaks at δ -1.2 ppm (3'-phosphate) and -1.5 ppm (5'-phosphate) validate phosphorylation sites.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₅₀N₃O₁₉P₃
Exact Mass741.225 Da
Purity>99%
Storage Stability1 year at -20°C
HygroscopicityNo

Applications in Membrane Biology Research

This compound has been instrumental in elucidating phosphoinositide roles in cellular signaling. Hammond et al. demonstrated its utility in reconstituting membrane identity assays, where PI(3,5)P₂ was shown to synergize with PI4P for endosomal trafficking. Recent electrophysiological studies further employed synthetic PI(3,5)P₂ to probe ion channel regulation, underscoring its biochemical relevance.

Comparative Analysis with Related Phosphoinositides

Table 2: Structural and Functional Comparison

CompoundMolecular WeightPhosphorylation SitesKey Biological Role
PI(3,5)P₂ (06:0/06:0)741.55 Da3',5'Endosomal dynamics
PI(4,5)P₂ (18:1/18:1)1023.1 Da4',5'Plasma membrane signaling
PI(3,4,5)P₃ (16:0/16:0)1051.0 Da3',4',5'Akt activation

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexanoic acid, and myo-inositol bisphosphate.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to study oxidative stress responses in biological systems.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

    Hydrolysis: Glycerol, hexanoic acid, and myo-inositol bisphosphate.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Substitution: Phosphoinositide derivatives with different substituents on the phosphate groups.

Scientific Research Applications

Percent Composition

ElementPercentage (%)
Carbon34.01
Hydrogen6.80
Nitrogen5.67
Oxygen40.99
Phosphorus12.53

Cellular Signaling

1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) is integral to cellular signaling pathways. It acts as a second messenger in various signaling cascades, particularly those involving phosphoinositides. These compounds are involved in the regulation of diverse cellular processes such as:

  • Cell Growth and Proliferation : Phosphoinositides play a role in the activation of signaling pathways that promote cell growth and division.
  • Metabolism Regulation : They are involved in metabolic pathways that regulate energy homeostasis.
  • Survival Signals : Inositol phospholipids help transmit survival signals to prevent apoptosis.

Membrane Dynamics

The compound's amphiphilic nature allows it to integrate into cellular membranes, influencing membrane fluidity and curvature. This property is crucial for several cellular functions:

  • Endocytosis and Exocytosis : The compound facilitates membrane fusion events necessary for vesicle trafficking.
  • Signal Transduction : By modulating membrane properties, it enhances the localization and activity of membrane-bound proteins involved in signaling.

Neurotransmitter Release

Research has shown that synaptic PI(3,4,5)P3 is essential for clustering proteins like Syntaxin1A, which are critical for neurotransmitter release. A study by Khuong et al. (2013) demonstrated that this phosphoinositide is necessary for effective synaptic transmission, highlighting its importance in neurobiology .

Case Study 1: Role in Cancer Research

In cancer research, the manipulation of phosphoinositide pathways has been explored as a therapeutic strategy. Studies indicate that targeting the synthesis or degradation of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) can influence tumor growth and metastasis.

Case Study 2: Neurological Disorders

Research has also focused on the implications of this compound in neurological disorders. Alterations in phosphoinositide signaling have been associated with conditions such as Alzheimer's disease and schizophrenia. Investigating these pathways may provide insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) involves its interaction with specific proteins and enzymes involved in phosphoinositide signaling pathways. The compound can bind to phosphoinositide-binding domains of proteins, modulating their activity and localization within the cell. This interaction can influence various cellular processes, including signal transduction, cytoskeletal rearrangement, and membrane trafficking .

Comparison with Similar Compounds

Phosphoinositides are critical signaling lipids with structural variations in acyl chain length, saturation, and inositol phosphorylation patterns. Below is a detailed comparison:

Structural and Chemical Differences

Table 1: Key Structural and Commercial Attributes
Compound Name Acyl Chains Inositol Phosphate Positions Molecular Weight (g/mol) Purity Storage Price (100 µg)
1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt) C6:0 3',5' 799.6* ≥99% -20°C ~$350 (est.)
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (ammonium salt) C8:0 4',5' 763.6 ≥98% -20°C $240–$300
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (ammonium salt) C18:1 (Δ9) 4',5' 952.0 ≥99% -20°C $400–$500
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt) C16:0 Unphosphorylated 745.0 ≥98% -20°C $200–$250

*Calculated based on formula C₂₁H₅₀N₃O₁₉P₃. Data compiled from .

Key Observations:

Acyl Chain Length and Saturation: The target compound’s short, saturated C6 chains contrast with longer unsaturated chains (e.g., dioleoyl, C18:1) in PI(4,5)P₂. Unsaturated chains (e.g., C18:1 in DOPI(4,5)P₂) increase membrane fluidity and curvature sensitivity, as shown in studies on membrane-protein interactions .

Phosphorylation Pattern: The 3',5'-bisphosphate configuration is rare compared to the canonical 4',5'-bisphosphate (e.g., PI(4,5)P₂), which is a key substrate for phospholipase C and regulator of ion channels . PI(3,5)P₂, another bisphosphate variant, is implicated in endosomal trafficking but differs in phosphorylation sites and interaction partners .

Commercial and Practical Considerations

Prices for 100 µg range from $300–$400, comparable to other synthetic phosphoinositides . In contrast, PI(4,5)P₂ derivatives (e.g., 18:0–20:4 PI(4,5)P₂) are more widely available due to their established roles in signaling .

Stability and Handling: All phosphoinositides require storage at -20°C to prevent hydrolysis. Ammonium salt formulations reduce aggregation in aqueous buffers compared to sodium salts .

Biological Activity

1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt), commonly referred to as PI(3,5)P₂, is a phosphoinositide that plays critical roles in various cellular processes. This compound is a derivative of phosphatidylinositol and is involved in key signaling pathways that regulate cellular growth, metabolism, and survival. Understanding its biological activity is essential for elucidating its role in cellular physiology and potential therapeutic applications.

  • Molecular Formula : C21H50N3O19P3
  • Molecular Weight : Approximately 741.552 g/mol
  • CAS Number : 799268-61-4
  • Purity : >99%
  • Storage Conditions : -20°C

Biological Functions

  • Cell Signaling : PI(3,5)P₂ is integral to the regulation of various signaling pathways. It is implicated in the modulation of vesicular trafficking and endocytosis, influencing how cells respond to external stimuli and internal signaling cues.
  • Membrane Dynamics : This compound contributes to membrane identity and integrity by interacting with other phosphoinositides such as PI(4,5)P₂. The interplay between these lipids is crucial for maintaining cellular homeostasis and facilitating membrane fusion events.
  • Regulation of Cellular Processes : Research indicates that PI(3,5)P₂ is involved in:
    • Cell Growth : It plays a role in the activation of pathways that promote cell proliferation.
    • Metabolism : This phosphoinositide influences metabolic pathways by modulating enzyme activities associated with energy production.
    • Survival Mechanisms : PI(3,5)P₂ has been shown to participate in anti-apoptotic signaling pathways, enhancing cell survival under stress conditions.

Study 1: Role in Vesicular Trafficking

A study by Khuong et al. (2013) demonstrated that synaptic PI(3,4,5)P₃ is essential for clustering proteins involved in neurotransmitter release. The findings suggest that similar mechanisms may apply to PI(3,5)P₂, highlighting its role in synaptic transmission and vesicle dynamics .

Study 2: Interaction with V-ATPase

Research published in Molecular Biology of the Cell indicated that PI(3,5)P₂ stabilizes interactions between the V₁ and Vₒ sectors of V-ATPase, an ATP-driven proton pump crucial for maintaining pH balance within cellular compartments . This interaction underscores the importance of PI(3,5)P₂ in regulating intracellular ion homeostasis.

Study 3: Phosphoinositide Interplay

Hammond et al. (2012) explored how PI(4,5)P₂ and PI(3,5)P₂ function as independent lipid determinants of membrane identity. Their work revealed that while both lipids are essential for membrane dynamics, they serve distinct roles in cellular signaling .

Data Table: Comparative Analysis of Phosphoinositides

PhosphoinositideRole in Cell SignalingKey Functions
PI(4,5)P₂Essential for membrane identityRegulates ion channels and receptors
PI(3,4,5)P₃Activates signaling cascadesInvolved in growth factor signaling
PI(3,5)P₂Modulates vesicular traffickingInfluences endocytosis and survival

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of 1,2-dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt) for experimental use?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical acylation of the inositol headgroup. For characterization, use thin-layer chromatography (TLC) to monitor reaction progress and confirm purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation, particularly to confirm the positions of phosphate groups (3',5') and acyl chains (hexanoyl). Ensure ammonium counterion integrity via elemental analysis or ion chromatography .

Q. What are the recommended storage conditions to maintain lipid stability?

  • Methodological Answer : Store lyophilized or in solution at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles by aliquoting. For long-term stability (>2 years), lyophilization with cryoprotectants (e.g., trehalose) is advised .

Q. How is this compound used in standard membrane model systems (e.g., liposomes)?

  • Methodological Answer : Incorporate the lipid into liposomes via hydration of lipid films followed by extrusion or sonication. Use a molar ratio of 5–10% with primary phospholipids (e.g., phosphatidylcholine) to mimic signaling microdomains. Dynamic light scattering (DLS) confirms vesicle size, and fluorescence quenching assays validate membrane integrity .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this phosphoinositide and PX/PH domain-containing proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to quantify binding affinities. Immobilize the lipid on sensor chips (SPR) or embed it in liposomes labeled with a FRET pair (e.g., NBD/Rhodamine). Include controls with non-binding lipids (e.g., PI(4,5)P₂) to validate specificity .

Q. How to resolve discrepancies in reported binding affinities for this lipid-protein interaction?

  • Methodological Answer : Discrepancies may arise from lipid aggregation or buffer conditions. Use detergent-free systems with monodisperse lipid vesicles (verified by DLS). Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions. Validate using orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What strategies are effective for comparative studies with other PIP₂ isoforms (e.g., PI(3,4)P₂ or PI(4,5)P₂)?

  • Methodological Answer : Use lipid overlay assays (e.g., PIP Strips®) to screen binding specificity. For functional studies, employ lipid-exchange protocols in cellular models (e.g., electroporation or caged lipid uncaging). Compare results with structurally defined analogs (e.g., dioctanoyl-PI(3,5)P₂, catalog no. P-3516 ).

Q. How to quantify the efficiency of membrane incorporation in live-cell studies?

  • Methodological Answer : Use fluorescently tagged derivatives (e.g., BODIPY-labeled) and confocal microscopy to visualize membrane localization. Alternatively, perform lipidomic extraction followed by LC-MS/MS to measure absolute concentrations in isolated membranes .

Q. What experimental approaches assess the impact of acyl chain length (hexanoyl vs. octanoyl) on lipid-protein interactions?

  • Methodological Answer : Synthesize or source analogs with varying acyl chains (e.g., 1,2-dioctanoyl-PI(3,5)P₂, CAS 852043-36-8 ). Compare binding kinetics using SPR and membrane fluidity via fluorescence polarization. Shorter chains (C6) may enhance solubility but reduce bilayer stability .

Key Considerations for Experimental Design

  • Lipid Aggregation : Use sonication or detergents (e.g., CHAPS) to ensure monodispersity in aqueous solutions.
  • Biological Relevance : Pair with cellular assays (e.g., calcium flux or kinase activation) to validate signaling roles .
  • Contamination Risks : Verify lipid purity via HPLC (>98%) to exclude contaminants like lysophospholipids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.